2-Chlorophenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H9ClO2. It is an ester derived from 2-chlorophenol and methacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chlorophenol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Chlorophenyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Materials Science: The compound is incorporated into composite materials to enhance their thermal and mechanical properties.
Biological Research: It is studied for its potential antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl Methacrylate: Similar in structure but with different substituents on the phenyl ring.
2,4-Dichlorophenyl 2-methylprop-2-enoate: Contains an additional chlorine atom on the phenyl ring.
2-Bromophenyl 2-methylprop-2-enoate: Bromine atom replaces the chlorine atom in the phenyl ring.
Uniqueness
2-Chlorophenyl 2-methylprop-2-enoate is unique due to its specific chemical structure, which imparts distinct reactivity
Properties
CAS No. |
18967-23-2 |
---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(2-chlorophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3 |
InChI Key |
YKZMWXJHPKWFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1Cl |
Related CAS |
36876-19-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.